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molecular formula C11H8BrF3N4 B8377095 6-Bromo-N2-(4-(trifluoromethyl)pyridin-2-yl)pyridine-2,4-diamine

6-Bromo-N2-(4-(trifluoromethyl)pyridin-2-yl)pyridine-2,4-diamine

Cat. No. B8377095
M. Wt: 333.11 g/mol
InChI Key: KDSWAVIIOQDEGL-UHFFFAOYSA-N
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Patent
US09242984B2

Procedure details

A suspension of 6-bromo-4-nitro-N-[4-(trifluoromethyl)pyridin-2-yl]pyridin-2-amine (586 mg, 1.614 mmol) and iron (361 mg, 6.46 mmol) in acetic acid (7 mL) was heated to 50° C. for 1 hour. The reaction mixture was partitioned between ethyl acetate (70 mL) and water (70 mL). The aqueous layer was further extracted with ethyl acetate (70 mL), and the combined organic layers were washed with water (70 mL), saturated aqueous sodium bicarbonate solution (2×70 mL), brine (50 mL), dried over sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by chromatography on silica gel (10-60% ethyl acetate/hexanes) to afford 6-bromo-N2-[4-(trifluoromethyl)pyridin-2-yl]pyridine-2,4-diamine MS ESI calc'd. for C11H9BrF3N4 [M+H]+ 333 and 335. found 333 and 335. 1H NMR (500 MHz, DMSO-d6) δ 11.08 (s, 1H), 8.63 (s, 1H), 8.59 (d, J=5.4 Hz, 1H), 7.85 (s, 1H), 7.83-7.76 (m, 2H), 7.48-7.42 (m, 1H), 7.37-7.32 (m, 1H).
Quantity
586 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
361 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[C:6]([NH:8][C:9]2[CH:14]=[C:13]([C:15]([F:18])([F:17])[F:16])[CH:12]=[CH:11][N:10]=2)[CH:5]=[C:4]([N+:19]([O-])=O)[CH:3]=1>C(O)(=O)C.[Fe]>[Br:1][C:2]1[N:7]=[C:6]([NH:8][C:9]2[CH:14]=[C:13]([C:15]([F:17])([F:16])[F:18])[CH:12]=[CH:11][N:10]=2)[CH:5]=[C:4]([NH2:19])[CH:3]=1

Inputs

Step One
Name
Quantity
586 mg
Type
reactant
Smiles
BrC1=CC(=CC(=N1)NC1=NC=CC(=C1)C(F)(F)F)[N+](=O)[O-]
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
361 mg
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between ethyl acetate (70 mL) and water (70 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was further extracted with ethyl acetate (70 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with water (70 mL), saturated aqueous sodium bicarbonate solution (2×70 mL), brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel (10-60% ethyl acetate/hexanes)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=CC(=N1)NC1=NC=CC(=C1)C(F)(F)F)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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